![molecular formula C30H32O9 B1251577 Lactucain B](/img/structure/B1251577.png)
Lactucain B
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Overview
Description
Lactucain B is a natural product found in Lactuca indica with data available.
Scientific Research Applications
Antidiabetic Properties
Lactucain B, along with other compounds isolated from Lactuca indica, has shown significant antidiabetic activity. This was observed in a study where novel sesquiterpene lactones, including lactucain B, were isolated and tested for their antidiabetic effects (Hou, Lin, Cheng, & Hsu, 2003).
Antioxidant and Anti-inflammatory Effects
Lactuca indica, from which lactucain B is derived, has been studied for its antioxidative and anti-inflammatory properties. Research indicates significant free radical scavenging activity and inhibition of nitric oxide production, suggesting a potential role in managing oxidative stress and inflammation (Wang et al., 2003).
Cancer Research
The extract of Lactuca indica, which includes lactucain B, has been shown to have antiproliferative effects on human leukemia cell lines. This extract induced apoptosis in cancer cells, indicating its potential utility in cancer research and therapy (Chen, Chen, Hsu, & Yen, 2007).
Nutritional and Therapeutic Potential
Lactuca serriola, another species closely related to the source of lactucain B, has been researched for its high antioxidant capacity. The study aimed at enhancing the production of phenolics and flavonoids, indicating the potential for increased edible and health benefits (El-Esawi et al., 2017).
properties
Product Name |
Lactucain B |
---|---|
Molecular Formula |
C30H32O9 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(3aR,4S,9aS,9bR)-4-[[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C30H32O9/c1-11-5-19(23-13(3)29(35)38-27(23)25-15(9-31)7-17(33)21(11)25)37-20-6-12(2)22-18(34)8-16(10-32)26(22)28-24(20)14(4)30(36)39-28/h7-8,14,19-20,23-28,31-32H,3,5-6,9-10H2,1-2,4H3/t14-,19-,20-,23+,24+,25-,26-,27-,28-/m0/s1 |
InChI Key |
AIGKJTXOWFMGLD-MGGPNGNKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O[C@H]4CC(=C5[C@@H]([C@@H]6[C@@H]4C(=C)C(=O)O6)C(=CC5=O)CO)C |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC4CC(=C5C(C6C4C(=C)C(=O)O6)C(=CC5=O)CO)C |
synonyms |
lactucain B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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